[2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate
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Overview
Description
[2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate is an organosulfur compound with a unique structure that combines a phenylsulfanyl group with a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate typically involves the reaction of 2-(phenylsulfanylmethyl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
[2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate moiety to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, [2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form covalent bonds with active sites, inhibiting enzyme activity. The carbamate moiety can also interact with proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- [2-(phenylthio)methyl]phenyl methylcarbamate
- [2-(phenylsulfanyl)phenyl] N-methylcarbamate
- [2-(phenylsulfanyl)ethyl] N-methylcarbamate
Uniqueness
[2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate is unique due to the presence of both phenylsulfanyl and carbamate groups in its structure. This combination allows for diverse reactivity and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-16-15(17)18-14-10-6-5-7-12(14)11-19-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZXRTCJTAZHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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